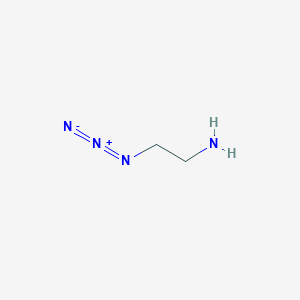

2-Azidoethylamine

描述

Significance as a Versatile Chemical Synthon

In chemical synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. 2-Azidoethylamine is considered a highly versatile synthon because its two functional groups—the amine and the azide (B81097)—exhibit orthogonal reactivity. This means that one group can be selectively reacted under specific conditions without affecting the other, allowing for controlled, stepwise synthesis.

The amine group serves as a classical nucleophile, enabling reactions such as acylation, alkylation, and reductive amination. The azide group, on the other hand, is prized for its participation in a class of highly efficient and specific reactions known as "click chemistry". organic-chemistry.orgillinois.edu This suite of reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the formation of stable triazole linkages under mild, often aqueous, conditions. organic-chemistry.orgnih.govbroadpharm.com

The distinct reactivity of each functional group makes this compound an ideal heterobifunctional linker, capable of covalently connecting two different molecules or moieties.

| Functional Group | Type of Reaction | Description |

| Amine (-NH₂) Group | Nucleophilic Acylation | Reacts with carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds. |

| Nucleophilic Alkylation | Reacts with alkyl halides to form secondary or tertiary amines. | |

| Reductive Amination | Reacts with aldehydes or ketones in the presence of a reducing agent to form new carbon-nitrogen bonds. | |

| Azide (-N₃) Group | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click" reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free "click" reaction with a strained cyclooctyne (B158145) that proceeds readily under physiological conditions. nih.govbroadpharm.com | |

| Staudinger Ligation | Reacts with a phosphine (B1218219) to form an aza-ylide intermediate, which can then be trapped by an electrophile to form an amide bond. nih.gov |

Overview of Research Trajectories in Organic and Materials Chemistry

The unique properties of this compound have positioned it as a key building block in both organic and materials chemistry, driving research in several innovative directions.

Research in Organic Chemistry:

In organic and medicinal chemistry, this compound is extensively used for bioconjugation—the chemical linking of two molecules where at least one is a biomolecule. nih.govtcichemicals.com Its ability to connect different molecular entities with high specificity is crucial for developing advanced therapeutics and diagnostics. broadpharm.commdpi.com

Peptide and Protein Modification: The compound is used to introduce azide handles onto peptides and proteins via reaction with their amine or carboxyl groups. nih.govrsc.org This allows for subsequent "clicking" of other molecules, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) chains to improve solubility, or targeting ligands. nih.govsigmaaldrich.com

Nucleic Acid Labeling: Researchers have incorporated 2-azido functionalities into RNA and DNA, demonstrating that the modification is well-tolerated and can be used for fluorescent labeling through click reactions. nih.gov

Drug Discovery: The modular nature of click chemistry, enabled by azido-functionalized synthons like this compound, facilitates the rapid assembly of large libraries of potential drug candidates for high-throughput screening. organic-chemistry.orgillinois.edu

Research in Materials Chemistry:

In materials science, this compound is instrumental in the synthesis of functional polymers and the modification of material surfaces. researchgate.net

Polymer Synthesis and Functionalization: It can be used to introduce amine or azide functionalities into polymers. sigmaaldrich.comrsc.org For instance, polymers can be initiated with a molecule containing an azide, or polymers with reactive side chains can be modified with this compound to append either a free amine or a clickable azide group for further functionalization. rsc.orgresearchgate.net This is valuable for creating tailored polymer architectures and smart materials. researchgate.netresearchgate.net

Surface Modification: The compound is used to functionalize the surfaces of various materials, including nanoparticles and planar substrates like glass or silicon wafers. nih.govresearchgate.net By anchoring this compound to a surface, a layer of reactive azide or amine groups is created. These groups can then be used to immobilize biomolecules, such as DNA for creating microarrays or proteins for biosensor applications. nih.govresearchgate.net

属性

IUPAC Name |

2-azidoethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4/c3-1-2-5-6-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTIZSQKHUSKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236153 | |

| Record name | Ethylamine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87156-40-9 | |

| Record name | 2-Azidoethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87156-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087156409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Azidoethylamine

Reactivity of the Azido (B1232118) Functional Group

The azide (B81097) group is a versatile moiety known for its participation in various transformations, notably cycloaddition and reduction reactions. benchchem.com

[3+2] Cycloaddition Reactions (Fundamental Principles)

The azide functional group is a key participant in 1,3-dipolar cycloaddition reactions, particularly the Huisgen cycloaddition, often referred to as "click chemistry" when catalyzed by copper(I). benchchem.commusechem.commdpi.com This reaction involves the cycloaddition of an azide with an alkyne to form a five-membered 1,2,3-triazole ring. benchchem.commdpi.com The copper(I)-catalyzed version (CuAAC) is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it exceptionally useful for joining molecular partners. benchchem.commdpi.com

Studies have demonstrated the use of 2-azidoethylamine in click chemistry for various applications, including bioconjugation, polymer functionalization, and the synthesis of novel molecular architectures. benchchem.commusechem.comnih.gov For instance, it has been used to introduce azide functionalities into polymers, enabling subsequent click reactions for hydrogel formation and drug immobilization. rsc.orgrsc.org The reaction conditions for the Cu(I)-catalyzed cycloaddition typically involve copper(I) catalysts and alkyne substrates at room temperature. benchchem.com

Nucleophilic Substitution Reactions Involving the Azide Moiety

While the azide ion (N₃⁻) itself is known to be a good nucleophile in S₂ reactions, leading to the formation of alkyl azides from alkyl halides or sulfonates, the azide group within this compound can also undergo substitution reactions under appropriate conditions. benchchem.comevitachem.commasterorganicchemistry.com This reactivity allows for the formation of different derivatives by replacing the azide group with other nucleophiles. benchchem.com The electron-withdrawing nature of the azide group can influence the reactivity of adjacent carbons, making them more susceptible to nucleophilic attack. benchchem.com

Azide Reduction Chemistry for Amine Generation

The azide group in this compound can be readily reduced to a primary amine, yielding ethylenediamine. benchchem.com This transformation is a common method for synthesizing primary amines from organic azides. organic-chemistry.org Various reducing agents can be employed for this conversion, including lithium aluminum hydride. benchchem.comorganic-chemistry.org Other methods for reducing azides to amines include hydrogenation catalyzed by transition metals like palladium on carbon, or using reagents such as sodium borohydride (B1222165) in the presence of catalysts like tin(IV) 1,2-benzenedithiolate, or dichloroindium hydride. organic-chemistry.org Triphenylphosphine has also been reported for the reduction of azide functions to yield 2-amino analogues in certain synthetic routes. nih.gov

Reactivity of the Primary Amine Functional Group

The primary amine group in this compound contributes its own set of characteristic reactions, primarily involving nucleophilic attack and proton transfer. benchchem.com

Amidation and Alkylation Reactions

The primary amine group of this compound can participate in amidation reactions, forming amide bonds with carboxylic acids or activated carboxylic acid derivatives. benchchem.comuu.nlgoogle.com This reactivity is fundamental in the synthesis of peptides, polymers, and other amide-containing compounds. Research has shown the use of this compound in the amidation of polymers, such as polyethyl glyoxylate (B1226380), demonstrating moderate efficiency compared to bulkier amines. benchchem.comrsc.orgrsc.org The reaction conditions and stoichiometry can be optimized to control the degree of amidation. rsc.orgrsc.org

The amine group can also undergo alkylation reactions, where it reacts with alkylating agents to form secondary or tertiary amines. This is a standard transformation for amines, and the presence of the azide group on the same molecule adds a unique dimension to the resulting products.

Proton Transfer Phenomena and Basicity Studies

The primary amine group is a basic center and can readily accept protons, participating in proton transfer reactions. wikipedia.orgpsu.educymitquimica.com Studies investigating the properties of azido-containing amines, such as derivatives of this compound, have considered the basicity of the amine group and its role in various chemical processes. wikipedia.orgpsu.edu For instance, in the context of hypergolic fuels, the proton transfer from an oxidizer like nitric acid to the amine nitrogen has been hypothesized to be a rate-controlling step in the ignition process. wikipedia.orgpsu.edu However, research suggests that a direct correlation between compound basicities and ignition delays is not always observed, indicating the complexity of these phenomena and potentially involving other factors like molecular geometry. wikipedia.orgpsu.eduaip.org

Intramolecular and Intermolecular Reaction Pathways

Reactions with Specific Chemical Species (e.g., Nitric Acid, Nitrogen Dioxide)

The chemical reactivity of this compound, particularly its interactions with strong oxidizers like nitric acid (HNO₃) and nitrogen dioxide (NO₂), is of significant interest, especially in the context of its potential use in high-energy-density materials and propellants. Investigations into these reactions often involve detailed mechanistic studies to understand the initial steps and subsequent reaction pathways.

Studies employing density functional theory (DFT) have been utilized to explore the reactions of related azidoamines, such as 2-azido-N,N-dimethylethanamine (DMAZ), with pure nitric acid and nitrogen dioxide to understand ignition mechanisms. researchgate.net These theoretical studies have identified key low-temperature reaction pathways that are both exothermically and kinetically favored. researchgate.net

One important pathway identified in the reaction with nitric acid in the liquid phase is the proton transfer from HNO₃ to the amine nitrogen of the azidoamine. researchgate.netresearchgate.net The azido nitrogen atoms are found to be substantially less reactive towards protonation compared to the amino nitrogen. researchgate.net Furthermore, the presence of the azido group can influence the reactivity by suppressing proton transfer to the amine nitrogen. researchgate.netwikipedia.org While initial hypotheses suggested this proton transfer might be a rate-controlling step in ignition, later research indicated that a direct correlation between compound basicities and ignition delays was not consistently observed, suggesting proton transfer may not be the sole rate-controlling factor. wikipedia.org

In the gas phase, reactions between azidoamines and nitrogen dioxide are considered significant. researchgate.net These reactions can have slightly higher energy barriers compared to other initial reactions but are accompanied by a significant heat release, particularly those leading to the formation of nitrogen gas (N₂) at low temperatures. researchgate.net This substantial heat release contributes to the interest in azidoamines as potential propellants. researchgate.net

Research has also investigated the interaction of nitrogen dioxide radicals with azidoamine radicals that may form during initial reaction stages. purdue.edu

The decomposition of nitric acid itself can lead to the formation of NO₂, water, and oxygen through a self-accelerating process, which can then participate in reactions with the fuel. kaust.edu.sa

While specific detailed data tables directly focusing on the reaction kinetics or intermediates solely for this compound with nitric acid or nitrogen dioxide were not extensively available in the immediate search results, the studies on related azidoamines like DMAZ provide strong theoretical insights into the likely reaction mechanisms involving the amine and azide functionalities with these oxidizers. The research highlights the complexity of these reactions, involving initial protonation or radical attack followed by decomposition pathways that can lead to the release of nitrogen gas and significant energy. researchgate.netkaust.edu.saacs.org

Computational and Theoretical Studies of 2 Azidoethylamine Molecular Systems

Quantum Chemical Characterization of Molecular Structures

Quantum chemical methods are instrumental in elucidating the three-dimensional arrangements of atoms in 2-azidoethylamine and the energetics associated with these structures.

The flexibility of the ethylamine (B1201723) backbone in this compound allows for multiple conformational isomers, primarily arising from rotation around the C-C and C-N single bonds. libretexts.orgchemistrysteps.com Conformational analysis involves identifying the stable conformers and mapping the potential energy surface that connects them. maricopa.eduyoutube.com The most stable arrangements, known as conformers, correspond to energy minima on this landscape. maricopa.edu

For molecules containing an azido (B1232118) group adjacent to an ethyl chain, such as in this compound, a notable stereoelectronic effect known as the "azido gauche effect" plays a significant role in determining the preferred conformation. nih.gov This effect describes the tendency for the gauche conformer to be more stable than the anti conformer. nih.gov Ab initio calculations on related azidoethane (B8782865) derivatives (N3-CH2CH2-X) have quantified this preference. nih.gov The energy difference between the anti and gauche conformations in these systems is found to be in the range of 5-13 kJ/mol in favor of the gauche conformer. nih.gov This stabilization of the gauche conformer is attributed to favorable orbital interactions. nih.gov

The relative energies of different conformers can be calculated using computational methods, allowing for the prediction of the most populated states at a given temperature. youtube.com

Table 1: Calculated Energy Differences Between Anti and Gauche Conformers for Azidoethane Derivatives

| Compound (N3-CH2CH2-X) | Energy Difference (ΔEanti-gauche) (kJ/mol) |

|---|---|

| X = N3 | 5 - 13 |

| X = NHCOH | 5 - 13 |

| X = NHAc | 5 - 13 |

| X = N(CH3)Ac | 5 - 13 |

Data sourced from ab initio calculations. nih.gov

The conversion between different conformers of this compound involves overcoming an energy barrier, known as the rotational barrier. nih.govnih.gov These barriers are critical in understanding the dynamics of the molecule. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the energies of the transition states that separate the conformers, thereby determining the height of these rotational barriers. nih.gov

Isomerization energy refers to the difference in energy between two isomers. In the context of conformational isomers, this is the energy difference between the stable conformers, such as the gauche and anti forms of this compound. As mentioned in the previous section, the gauche conformer is favored due to the "azido gauche effect". nih.gov

Table 2: Representative Calculated Rotational Barriers for C-N and C-C Bonds in Various Molecules

| Molecule | Bond | Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| N-Benzhydrylformamide | Formyl group rotation | 20-23 | DFT (M06-2X/6-311+G*) |

| N-alkoxycarbonyl-2-pyrrolines | C-N (amide) | ~16 | Experimental (DNMR) |

| Butane | C-C | 4.5 | Estimated |

This table provides examples of rotational barriers in similar molecules to infer the expected range for this compound. maricopa.edunih.govresearchgate.net

Mechanistic Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the reaction mechanisms involving this compound at a molecular level.

Transition state theory is a fundamental concept used to understand reaction rates, positing that reactants pass through a high-energy transition state on their way to becoming products. fiveable.me Computational chemistry allows for the precise location and characterization of these transition states. researchgate.netnih.gov

For 2-azidoethanamine and its derivatives, such as 2-azido-N,N-dimethylethanamine (DMAZ), computational studies have been crucial in modeling reaction pathways, particularly for their thermal decomposition and reactions with oxidizers like nitric acid. researchgate.netdtic.mil In the thermal decomposition of DMAZ, density functional theory (DFT) calculations have shown that N-N bond fission to form a nitrene is the most favorable pathway, with lower energy barriers compared to pathways leading to cyclic products. researchgate.net

In the context of its reaction with nitric acid, a key step is the proton transfer from nitric acid to the amine nitrogen of the 2-azidoethanamine molecule. dtic.mil Another important reaction pathway is the abstraction of a hydrogen atom by nitrogen dioxide (NO2). dtic.mil Computational modeling helps to identify which of these, and other, potential reaction steps are the rate-determining ones in a complex reaction mechanism. dtic.mil

Quantum chemistry calculations can be used to derive kinetic rate constants for elementary reaction steps. researchgate.net By calculating the energies of reactants, transition states, and products, along with vibrational frequencies, it is possible to use transition state theory to estimate the rate constant of a reaction. dtic.mil

For the thermal decomposition of DMAZ, kinetic rate expressions for individual reaction pathways have been derived from quantum chemistry results. researchgate.net For example, the spin-allowed nitrene formation was found to be the dominant decomposition pathway at all temperatures and pressures studied. researchgate.net Similarly, for the reaction of 2-azidoethanamine derivatives with red fuming nitric acid, reaction rate expressions for potentially rate-determining steps have been estimated using quantum chemistry models. dtic.mil These computationally derived rate constants are essential for building detailed chemical kinetics mechanisms that can simulate complex processes like ignition. dtic.mil

Table 3: Computationally Studied Reaction Pathways for 2-Azidoethanamine Derivatives

| Reaction Type | Description | Key Findings from Computational Studies |

|---|---|---|

| Thermal Decomposition | Unimolecular decay of the molecule | N-N bond fission to form a nitrene is the dominant pathway. researchgate.net |

| Reaction with HNO3 | Proton transfer | Protonation of the amine nitrogen is a key initial step. researchgate.netdtic.mil |

| Reaction with NO2 | H-atom abstraction | Abstraction of H-atoms from the ethyl chain is a significant reaction. dtic.mil |

Investigation of Stereoelectronic and Conformational Effects

The interplay of electronic effects and spatial arrangement of atoms, known as stereoelectronic effects, significantly influences the properties and reactivity of this compound.

As previously discussed, the "azido gauche effect" is a prime example of a stereoelectronic interaction that dictates the conformational preference of the molecule. nih.gov This effect, where the gauche conformer is favored over the anti, is analogous to the well-known "fluorine gauche effect" and arises from stabilizing orbital interactions. nih.gov This conformational preference can, in turn, influence the molecule's reactivity by affecting the accessibility of different reactive sites.

Computational studies on fluorinated alkanes have also demonstrated how electronegative substituents can profoundly impact the conformational profiles of aliphatic chains, with a significant dependence on the polarity of the medium. nih.gov Similar effects are expected for this compound due to the electronegative azido group. The conformational equilibrium can be shifted by solvent effects, which can be modeled computationally using implicit or explicit solvent models. nih.gov Understanding these effects is crucial for predicting the behavior of this compound in different chemical environments.

The Azido Gauche Effect in this compound and Analogues

Theoretical studies have explored the "azido gauche effect" in this compound and its protonated form. This effect describes the tendency of the molecule to adopt a gauche conformation, where the azido (N₃) and amino (NH₂) groups are in proximity to each other, in preference to the anti conformation where they are positioned on opposite sides of the central carbon-carbon bond.

A theoretical study conducted at the MP2/6-311++G(d,p) level of theory revealed that the azido gauche effect in 2-azidoethanamine can influence its molecular conformation to a degree comparable to the well-known fluorine gauche effect. This preference for the gauche conformer is even more pronounced in the protonated species of this compound. The interplay of various stabilizing interactions is crucial in determining this conformational preference.

Quantitative Partitioning of Isomerization Energy Contributions (Electrostatic, Orbital, Dispersion, Pauli Interactions)

To understand the origins of the azido gauche effect in this compound, a quantitative partitioning of the isomerization energy between the anti and gauche conformers has been performed. This analysis dissects the total energy difference into contributions from different physical interactions:

Electrostatic Interactions: These forces play a significant role in stabilizing the gauche isomer, particularly in the charged (protonated) form of this compound.

Orbital Interactions: Stereoelectronic effects, which are a component of orbital interactions, contribute to the stabilization of the gauche conformer in the neutral this compound molecule. However, these effects are not a stabilizing factor in the 2-azidoethylammonium ion (the protonated form).

Dispersion Interactions: These are attractive forces that also contribute to the stability of the gauche conformation.

Pauli Repulsion: This is a destabilizing steric interaction that is overcome by the sum of the stabilizing contributions in the gauche conformer.

A study that partitioned these energy contributions revealed that the preference for the gauche conformer in neutral this compound arises from a balance of electrostatic, orbital, and dispersion interactions. In the protonated form, electrostatic forces become the dominant factor favoring the gauche arrangement.

Below is a data table summarizing the quantitative partitioning of the isomerization energy for 2-azidoethanamine, highlighting the contributions of different interactions to the stability of the gauche conformer.

| Interaction Type | Energy Contribution (kcal/mol) |

| Electrostatic | Stabilizing |

| Orbital | Stabilizing |

| Dispersion | Stabilizing |

| Pauli Repulsion | Destabilizing |

| Total Isomerization Energy | Favors Gauche |

Note: Specific numerical values from the primary literature are required for a precise quantitative table. The table above represents the qualitative findings.

Theoretical Thermochemical Characterization (e.g., Enthalpy of Formation, Enthalpy of Vaporization, Enthalpy of Sublimation)

The theoretical determination of thermochemical properties such as the enthalpy of formation (ΔHf°), enthalpy of vaporization (ΔHvap°), and enthalpy of sublimation (ΔHsub°) is crucial for understanding the energetic stability and phase behavior of this compound. These values are often calculated using computational chemistry methods, such as Density Functional Theory (DFT) with various basis sets (e.g., B3LYP/6-311++G(d,p)//B3LYP/6-31G(d)).

Enthalpy of Formation: Calculated from the total electronic energy of the optimized molecular structure, including zero-point vibrational energy and thermal corrections, and referencing the energies of the constituent elements in their standard states.

Enthalpy of Vaporization: Estimated from the difference in enthalpy between the gas and liquid phases, which can be modeled using continuum solvation models or molecular dynamics simulations.

Enthalpy of Sublimation: Derived from the enthalpy difference between the gas and solid (crystalline) phases. This requires calculations on the crystal lattice, which can be computationally intensive.

A comprehensive theoretical thermochemical characterization of this compound would provide valuable data for its potential applications.

Solvation Effects in Theoretical Predictions

The influence of a solvent on the conformational preferences and properties of a molecule is a critical aspect of theoretical studies. Solvation effects are typically incorporated into quantum chemical calculations through implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide insights into how the solvent environment affects molecular properties like conformational energies and electronic structure. For this compound, such models would be used to predict how the presence of a solvent might alter the balance of forces governing the azido gauche effect.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally more demanding.

Specific computational studies detailing the application of solvation models to this compound and the resulting effects on its theoretical predictions are not extensively documented in the available literature. Such studies would be valuable for understanding the behavior of this compound in solution.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For 2-azidoethylamine, these methods are instrumental in characterizing its key structural features, namely the azido (B1232118) (-N₃) and amino (-NH₂) groups, as well as the ethyl backbone.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, while C-H stretching vibrations of the ethyl backbone would appear around 2850-3000 cm⁻¹. Other important vibrational modes include the NH₂ scissoring, C-N stretching, and C-C stretching vibrations, which would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Conformational analysis of this compound is crucial as rotation around the C-C and C-N single bonds can lead to different spatial arrangements of the azido and amino groups. These different conformers can, in principle, be distinguished by their unique vibrational signatures. researchgate.net Computational studies on similar flexible molecules have demonstrated that distinct Raman spectral features can identify different conformers. researchgate.net However, without specific experimental and computational studies on this compound, a definitive conformational analysis based on vibrational spectroscopy remains an area for future investigation.

Table 1: Expected Vibrational Modes of this compound (Note: This table is based on general group frequencies and data from related compounds, as a full experimental spectrum for this compound is not available in the cited literature.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| N-H Stretch (amine) | 3300-3500 | IR, Raman |

| C-H Stretch (ethyl) | 2850-3000 | IR, Raman |

| N=N=N Asymmetric Stretch (azide) | ~2100 | IR |

| N-H Bend (amine) | 1590-1650 | IR |

| C-H Bend (ethyl) | 1370-1470 | IR |

| C-N Stretch | 1020-1250 | IR, Raman |

| C-C Stretch | 800-1200 | Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and electronic environment of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides clear signals for the protons on the ethyl chain. A published spectrum shows two distinct signals corresponding to the two methylene (B1212753) groups (-CH₂-). researchgate.net The protons on the carbon adjacent to the amino group (H₂N-CH₂-) and the protons on the carbon adjacent to the azido group (-CH₂-N₃) will exhibit different chemical shifts due to the differing electron-withdrawing effects of the nitrogen-containing functional groups. Typically, the protons alpha to the more electronegative azido group would be expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the protons alpha to the amino group. The signals would likely appear as triplets due to spin-spin coupling with the protons on the adjacent methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show two signals, one for each of the carbon atoms in the ethyl backbone. While a specific experimental ¹³C NMR spectrum for this compound was not found in the reviewed literature, data from related compounds can be used to predict the approximate chemical shifts. For instance, in ethylamine (B1201723), the carbon bonded to the nitrogen (C1) appears at a different chemical shift than the methyl carbon (C2). docbrown.info For this compound, the carbon atom bonded to the azido group (C-N₃) is expected to be significantly deshielded and appear at a higher chemical shift compared to the carbon atom bonded to the amino group (C-NH₂). Studies on azido-containing fatty esters have shown that the azido group has a deshielding effect on the α-carbon (the carbon it is directly attached to). psu.edu

NMR spectroscopy can also be used to study the dynamics of the molecule, such as conformational changes or intermolecular interactions. nih.gov However, such detailed dynamic studies for this compound have not been reported in the available literature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The ¹H NMR data is based on a published spectrum. researchgate.net The ¹³C NMR data is predicted based on data from analogous compounds as a direct experimental spectrum was not found in the cited literature.)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H₂N-CH₂ - | ~2.8 | Triplet |

| ¹H | -CH₂-N₃ | ~3.4 | Triplet |

| ¹³C | H₂N-C H₂- | ~40-50 | - |

| ¹³C | -C H₂-N₃ | ~50-60 | - |

Correlation of Experimental Spectroscopic Data with Computational Predictions

The synergy between experimental spectroscopic data and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful approach for the detailed structural and electronic characterization of molecules. DFT calculations can predict vibrational frequencies and NMR chemical shifts with a high degree of accuracy.

For vibrational spectroscopy, DFT calculations can be used to compute the theoretical IR and Raman spectra of different possible conformers of this compound. By comparing these calculated spectra with the experimental data, it is possible to identify the most stable conformer in the gas phase or in solution. nih.gov This approach has been successfully applied to many small organic molecules to provide definitive vibrational assignments. nih.gov

Similarly, DFT methods can be employed to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The accuracy of these predictions can be very high, often allowing for the unambiguous assignment of signals in complex spectra.

While the methodology for such correlative studies is well-established, specific computational studies on this compound to predict and correlate its vibrational and NMR spectra with experimental data were not found in the reviewed literature. Such a study would be highly valuable to definitively assign the spectral features and to gain a deeper understanding of the conformational preferences and electronic structure of this important chemical compound. A computational investigation of 2-azido-N,N-dimethylcyclopropanamine, a related compound, highlights the utility of DFT in identifying equilibrium structures and estimating properties. dtic.mil

Advanced Applications of 2 Azidoethylamine in Contemporary Chemical Science

2-Azidoethylamine as a Key Organic Building Block

The strategic placement of both an azide (B81097) and an amine functional group within the this compound molecule provides orthogonal reactivity, facilitating its utilization in a broad spectrum of synthetic methodologies. The azide moiety is a well-established handle for undergoing 1,3-dipolar cycloaddition reactions, while the primary amine can readily participate in reactions such as amidation or reductive amination benchchem.com. This dual reactivity profile positions this compound as a crucial intermediate in the synthesis of complex molecules and for the functionalization of diverse chemical scaffolds.

Synthesis of Complex Nitrogen-Containing Molecules

This compound serves as a valuable reagent in the construction of complex organic molecules, particularly those incorporating nitrogen heterocycles or modified amine structures. Its azide group can be readily transformed into other nitrogen functionalities, and the amine group is amenable to coupling with carboxylic acids or aldehydes benchchem.com. This reactivity enables the creation of diverse molecular architectures, including those pertinent to drug discovery and materials science lookchem.comcymitquimica.com. For instance, it has been employed to introduce azide handles for subsequent click-based cyclization reactions in the development of antiviral drugs benchchem.com. The compound's high reactivity profile contributes significantly to its role in the synthesis of complex organic molecules lookchem.com.

Functionalization Strategies for Diverse Chemical Scaffolds

The bifunctional nature of this compound allows for the facile introduction of either azide or amine functionalities onto a variety of chemical scaffolds, providing specific points for further chemical modification or conjugation. This capability is particularly advantageous for appending reactive handles to molecules that may not naturally possess such groups. For example, it can be used to functionalize silica (B1680970) supports and polysaccharides, leading to the development of catalytic or bioactive materials benchchem.com. In one reported study, 2-azidoethanamine was utilized to functionalize a strained alkyne intermediate during the synthesis of complex cyclooctynes, a modification that would have been considerably more challenging without the protection of the alkyne moiety rsc.org. The modular nature of compounds like thiosemicarbazones can be leveraged in conjunction with functionalized amines such as this compound to create conjugates or functionalize nanoparticles mdpi.com.

Applications in "Click Chemistry" Methodologies

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has significantly impacted chemical synthesis by offering highly efficient, reliable, and selective reactions for joining molecular building blocks wikipedia.orgnih.gov. This compound is a key participant in numerous click chemistry applications owing to its readily available azide functional group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Macromolecular and Bioconjugation Chemistry

The CuAAC reaction between the azide group of this compound and terminal alkynes is a fundamental tool in bioconjugation and macromolecular chemistry benchchem.commusechem.comnih.gov. This reaction yields a stable 1,4-disubstituted 1,2,3-triazole linkage, known for its biocompatibility and robustness nih.gov. This compound is extensively employed in bioconjugation strategies, enabling the site-selective labeling of biomolecules benchchem.com. For example, azide-tagged dyes have been successfully conjugated to proteins such as Annexin V using click chemistry, thereby improving the specificity of biochemical assays and imaging techniques benchchem.com. It has also been investigated for the modification of RNA to enhance its stability and functionality benchchem.com. The CuAAC reaction is widely applied for linking peptides with a variety of molecules, including radioactive molecules, fluorescent compounds, small molecule drugs, and nucleic acids, as well as for facilitating peptide cyclization nih.govfrontiersin.org. In the context of antibody-drug conjugates (ADCs), CuAAC holds significant potential, and studies mimicking ADC synthesis with small molecules have explored the reaction kinetics involving azidoethylamine nih.gov. Azidoethylamine demonstrated faster reaction rates compared to other non-metal-chelating azides in these studies, potentially attributable to the chelating propensity of its amine group towards Cu(I) nih.gov.

Integration into Solid-Phase Synthesis and Combinatorial Libraries

This compound can be effectively integrated into solid-phase synthesis workflows, particularly for the construction of combinatorial libraries. Solid-phase synthesis offers distinct advantages, including simplified separation of reagents and products and suitability for automation crsubscription.com. By incorporating this compound or its derivatives onto a solid support, researchers can synthesize libraries of compounds containing the azide functionality, which can subsequently be utilized in click chemistry reactions to introduce further molecular diversity researchgate.net. Combinatorial chemistry, a methodology involving the rapid synthesis and screening of large libraries of compounds, is a critical approach in drug discovery and materials science ijpsr.comfortunejournals.com. Solid-phase synthesis plays an important role in the generation of these libraries crsubscription.com. While the direct use of this compound in solid-phase synthesis requires careful consideration due to its inherent properties, related azido-functionalized building blocks are employed in the solid-phase synthesis of peptides and other complex molecules that can then undergo click reactions researchgate.netacs.org.

Preparation of Functionalized Polymers and Polyurethanes

The click chemistry reaction involving this compound provides a valuable method for functionalizing polymers and preparing novel polymeric materials, including polyurethanes. By incorporating alkyne or azide groups into polymer backbones or side chains, this compound can be "clicked" onto the polymer, thereby introducing the amine or a triazole-linked functionality. This enables the tailoring of polymer properties for specific applications. For example, this compound has been grafted onto polymers such as polyethyl glyoxylate (B1226380) to create stimuli-responsive drug carriers benchchem.com. It has also been used to functionalize poly(2-hydroxyethyl methacrylate) (PHEMA) backbones via click chemistry to synthesize thermoresponsive polymers acs.org. Although the direct use of 1-azidoethylamine for functionalizing polyurethanes through cycloaddition has been considered, its explosive nature makes it challenging to obtain ugent.be. Nevertheless, azido-functionalized polyurethanes can be synthesized using alternative strategies, such as incorporating bisazido diol monomers into the polymer backbone, which can then be crosslinked or further functionalized via click chemistry nsf.gov. Click chemistry, in a broader sense, represents a powerful tool for the side-chain functionalization of polyurethanes ugent.be.

Design of Chemical Probes and Labeling Reagents (e.g., Photoaffinity Labeling, Azido-Biotin)

This compound plays a significant role in the design and synthesis of chemical probes and labeling reagents, particularly in the context of photoaffinity labeling and the creation of azido-modified tags like azido-biotin. Photoaffinity labeling (PAL) is a technique used to identify and study biomolecule interactions by forming a covalent bond between a probe and its target upon photoirradiation. mdpi.comnih.gov AZE can be incorporated into probe structures to introduce an azide handle, which can then be utilized for subsequent conjugation with reporter tags via click chemistry. mdpi.comnih.gov

For instance, azido-biotin, a common labeling reagent, can be synthesized using this compound. This involves coupling the amine group of AZE with an activated biotin (B1667282) derivative, such as biotin NHS ester. researchgate.netuni-regensburg.de The resulting azido-biotin retains the high affinity of biotin for streptavidin while possessing a reactive azide group. This azide group allows for click chemistry conjugation to alkyne- or cyclooctyne-modified biomolecules or probes that have interacted with a target. mdpi.comnih.gov This strategy is particularly useful in PAL experiments where a photoactivatable group on the probe creates a covalent link to the target, and the appended azide facilitates the attachment of a detectable label like biotin for pull-down and analysis. nih.gov

The incorporation of an azide handle via this compound allows for a "clickable" photoaffinity probe design. nih.gov This approach separates the photo-crosslinking event from the labeling step, offering flexibility in the choice of reporter tag and potentially minimizing steric hindrance during the initial target interaction. mdpi.comnih.gov

Synthesis of Modified Oligonucleotides and Nucleosides

This compound and its derivatives are valuable in the synthesis of modified oligonucleotides and nucleosides, enabling the introduction of azide functionalities into nucleic acid structures. These modifications are crucial for various applications, including the study of nucleic acid structure and function, the development of diagnostic tools, and the creation of modified genetic materials.

The incorporation of azide groups into oligonucleotides can be achieved through the use of modified phosphoramidite (B1245037) building blocks containing the azide functionality, or by post-synthetic modification of oligonucleotides containing a suitable handle, often introduced using a derivative of this compound. While the direct synthesis of azido-modified nucleic acids using standard phosphoramidite chemistry can be challenging due to the reactivity of azides with P(III) species, alternative strategies have been developed. nih.gov

One approach involves the synthesis of nucleoside derivatives containing an azide group or a precursor that can be converted to an azide. For example, 2'-azido-modified RNA can be synthesized from 2'-amino precursors via a diazotransfer reaction. nih.gov Although not directly using this compound itself, this highlights the importance of introducing the azide function into nucleoside building blocks.

Applications in Peptide and Peptoid Cyclization and Conjugation

The bifunctional nature of this compound, possessing both an amine and an azide group, makes it a useful component in the cyclization and conjugation of peptides and peptoids. The orthogonal reactivity of the two functional groups allows for selective chemical modifications.

In peptide and peptoid synthesis, the amine group of this compound can be used to form amide bonds with carboxylic acids, either at the termini or within the side chains of modified amino acids. The azide group remains available for further reactions, particularly click chemistry. This enables the synthesis of peptides or peptoids functionalized with an azide handle.

These azido-functionalized peptides or peptoids can then participate in click chemistry reactions with alkyne-modified molecules, such as other peptides, proteins, polymers, or solid supports. This strategy is valuable for creating peptide conjugates with altered properties, immobilizing peptides onto surfaces, or constructing cyclic peptide or peptoid structures. While direct examples of this compound's use specifically for cyclization were not prominently found in the search results, its ability to be incorporated into a linear peptide/peptoid chain via the amine, leaving the azide free for intramolecular click reaction with a terminal alkyne (or vice versa), is chemically feasible and a common strategy in chemical biology for cyclization. Similarly, its use in conjugation relies on the same principle of orthogonal reactivity, allowing the peptide/peptoid to be coupled via the amine, followed by click chemistry with the azide.

Research on this compound Derivatives in Specialized Chemical Systems

Derivatives of this compound have been investigated for specialized applications, leveraging the unique properties imparted by the azido (B1232118) and amine functionalities, often in combination with additional structural modifications.

N,N-Dimethyl-2-azidoethylamine (DMAZ) and Analogues (e.g., 2-Azido-N-methylethanamine (MMAZ), 2-Azido-N-cyclopropylethanamine (CPAZ)) in Energetic Materials Research (Focus on chemical stability and decomposition mechanisms)

N,N-Dimethyl-2-azidoethylamine (DMAZ) and its analogues, such as 2-azido-N-methylethanamine (MMAZ) and 2-azido-N-cyclopropylethanamine (CPAZ), have been researched extensively in the field of energetic materials, particularly as potential hypergolic fuels. wikipedia.orgpsu.eduresearchgate.netdtic.milresearchgate.net The focus of this research includes their chemical stability and decomposition mechanisms, which are critical for assessing their performance and safety as propellants.

DMAZ has been explored as a less toxic alternative to traditional hydrazine-based fuels. wikipedia.orgicm.edu.pl It is a member of the Competitive Impulse Non-Carcinogenic Hypergol (CINCH) family. wikipedia.orgpsu.edudtic.mil Research indicates that DMAZ exhibits hypergolicity with oxidizers like inhibited red fuming nitric acid (IRFNA), although it may have longer ignition delays compared to monomethylhydrazine. wikipedia.orgpsu.edudtic.mil

Studies on the decomposition mechanisms of DMAZ have involved computational methods like Density Functional Theory (DFT) and experimental accelerated aging tests. bibliotekanauki.plicm.edu.plresearchgate.netaip.org The thermal decomposition of DMAZ is postulated to occur through several pathways, including N-N₂ bond fission leading to nitrene formation and nitrogen release. researchgate.netaip.org Other potential pathways involve HN₃ elimination and the formation of cyclic products. researchgate.net DFT studies have been used to model the energy barriers for these decomposition pathways. researchgate.net

The chemical stability of DMAZ is influenced by factors such as temperature, the surrounding gas atmosphere, and moisture content. icm.edu.plbibliotekanauki.pl Accelerated aging tests have been used to predict the shelf life of DMAZ under various storage conditions. icm.edu.plbibliotekanauki.pl For instance, storage under a nitrogen atmosphere at a specific pressure and low moisture content has been identified as appropriate for maintaining DMAZ stability. icm.edu.plbibliotekanauki.pl The decomposition of DMAZ has been observed to follow an autocatalytic process under certain conditions. icm.edu.plbibliotekanauki.pl

Analogues like MMAZ and CPAZ have been synthesized and studied to understand the structural influences on hypergolicity and reactivity. psu.eduresearchgate.netdtic.milresearchgate.net MMAZ, a secondary amine azide, has been found to be non-hypergolic with IRFNA, unlike the tertiary amine DMAZ. psu.eduresearchgate.netdtic.mil CPAZ, another secondary amine azide with a cyclopropyl (B3062369) group, is hypergolic, but with longer ignition delays compared to DMAZ. psu.eduresearchgate.netdtic.mil Computational studies comparing the conformers and electronic structures of DMAZ, MMAZ, and CPAZ aim to elucidate the factors governing their reactivity and ignition behavior, particularly the role of the amine nitrogen's basicity and steric shielding of the azide group. psu.eduresearchgate.netdtic.mil

Data on the properties and decomposition of DMAZ are crucial for its potential application as a propellant.

| Property | Value / Observation | Source(s) |

| Hypergolicity with IRFNA | Yes | wikipedia.orgpsu.edudtic.mil |

| Ignition Delay | Longer than MMH-IRFNA systems | wikipedia.orgpsu.edudtic.mil |

| Thermal Decomposition | Occurs via N-N₂ bond fission (nitrene formation) | researchgate.netaip.org |

| Shelf Life (25 °C) | Predicted 7.73 years (under specific conditions) | icm.edu.plbibliotekanauki.pl |

| Decomposition Mechanism | Can be autocatalytic | icm.edu.plbibliotekanauki.pl |

Protected Derivatives (e.g., N-Boc-2-azidoethylamine) in Multistep Organic Synthesis

Protected derivatives of this compound, such as N-Boc-2-azidoethylamine, are important building blocks in multistep organic synthesis. nih.govcenmed.comjkchemical.com The Boc (tert-butoxycarbonyl) group is a common protecting group for amines, offering stability under various reaction conditions while being readily removable when the amine functionality is required for a subsequent step.

N-Boc-2-azidoethylamine allows chemists to carry out transformations on the azide group or other parts of a molecule without the amine group interfering. Once the desired reactions are completed, the Boc group can be cleaved using acidic conditions (e.g., trifluoroacetic acid), revealing the free amine for further coupling or modification. researchgate.net

This protected form is particularly useful in the synthesis of complex molecules where the introduction of both an azide and an amine at different stages of the synthesis is required. It provides a way to selectively introduce the 2-aminoethyl azide moiety into a larger molecular structure with control over the reactivity of the amine function.

Multifunctional Azidoamines (e.g., Tris(2-azidoethyl)amine) as Versatile Reagents

The synthesis of Tris(2-azidoethyl)amine hydrochloride typically involves the reaction of tris(ethanol)amine hydrochloride with thionyl chloride to form tris(2-chloroethyl)amine, followed by reaction with sodium azide to introduce the azide groups. acs.orgamazonaws.com The resulting hydrochloride salt is water-soluble, making it suitable for reactions in aqueous media, which is often necessary for modifying biomolecules. acs.org

The versatility of Tris(2-azidoethyl)amine lies in its ability to serve as a central core for assembling complex molecular architectures through efficient and selective click chemistry.

Future Perspectives and Emerging Research Avenues for 2 Azidoethylamine

Development of Sustainable and Green Synthetic Approaches

The increasing demand for environmentally benign chemical processes has spurred research into sustainable methods for synthesizing and utilizing key chemical intermediates like 2-azidoethylamine. Traditional synthetic routes often involve hazardous reagents and generate significant waste. The future of this compound synthesis lies in the adoption of green chemistry principles, focusing on atom economy, safer solvents, and energy-efficient processes.

A significant area of development is the move from batch processing to continuous flow synthesis. Flow chemistry offers enhanced safety, particularly when handling energetic compounds like azides, by minimizing the reaction volume at any given time. It also allows for precise control over reaction parameters, often leading to higher yields and purity. researchgate.net Research into the continuous flow hydrogenation of related nitrogen-containing heterocycles demonstrates the potential for such technologies to be adapted for the synthesis and transformation of this compound, using environmentally responsible solvents. researchgate.net

Another key avenue is the development of greener diazotransfer reagents to introduce the azide (B81097) moiety. Recent studies have presented novel paths toward azido-modified molecules from amine precursors using specific diazotizing reagents, which could offer more sustainable alternatives to traditional methods. rsc.org The goal is to replace hazardous reagents like hydrazoic acid or its salts with safer, more stable alternatives that can be used under milder conditions.

| Synthetic Approach | Traditional Method (Batch) | Emerging Green Approach (Flow) |

| Safety | Higher risk due to large volumes of energetic intermediates. | Significantly improved safety with small reaction volumes. researchgate.net |

| Efficiency | Often lower yields and requires extensive purification. | Higher yields, improved selectivity, and easier purification. |

| Solvents | Often relies on hazardous organic solvents. | Focus on using greener solvents like ethyl acetate. researchgate.net |

| Energy Consumption | Can be energy-intensive due to prolonged heating/cooling cycles. | More energy-efficient with rapid heat and mass transfer. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The dual functionality of this compound provides a rich platform for exploring novel chemical reactions. The azide group is renowned for its participation in bioorthogonal "click" chemistry, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC). These reactions are exceptionally efficient and selective, enabling the construction of complex molecular architectures, such as 1,2,3-triazoles, under mild, often aqueous, conditions. researchgate.net The amine group offers a site for traditional amide bond formation, reductive amination, and other nucleophilic additions.

Future research is focused on discovering new catalytic systems that can selectively transform the azido (B1232118) and amine functionalities. For instance, ruthenium-catalyzed transformations of related 1,2-azido alcohols into α-amido ketones showcase the potential for metal catalysts to mediate intramolecular reactions involving the azide group, leading to novel molecular scaffolds. rsc.org Such catalytic pathways could be extended to this compound derivatives to generate a diverse range of nitrogen-containing heterocycles.

Furthermore, research into post-synthetic transformations of molecules containing azide groups is expanding the synthetic utility of compounds like this compound. researchgate.net This includes the development of one-pot reactions where both the amine and azide groups are functionalized in a sequential manner, streamlining complex syntheses. The development of organocatalytic and organophotocatalytic methods also presents a metal-free approach to activating and transforming this compound and its derivatives into valuable chiral products. mdpi.com

| Reaction Type | Description | Potential Application |

| Click Chemistry | Highly efficient azide-alkyne cycloaddition to form stable triazole rings. researchgate.net | Synthesis of bioactive compounds, functional polymers, and bioconjugates. |

| Catalytic N-H Imine Formation | Ruthenium-catalyzed transformation of azides with liberation of N₂ gas to form imines. rsc.org | One-pot synthesis of α-amido ketones and subsequent heterocycles like oxazoles. rsc.org |

| Organophotocatalysis | Use of light and an organic catalyst to drive reactions like C-N bond formation. mdpi.com | Asymmetric synthesis of complex amines and heterocycles under mild conditions. |

| Post-Synthetic Modification | Sequential functionalization of the azide and amine groups on a molecular scaffold. researchgate.net | Creation of multifunctional materials and complex drug-like molecules. |

Integration with Machine Learning and Artificial Intelligence in Chemical Design

By providing a generative model with the this compound scaffold as a starting point, researchers can instruct the AI to design new derivatives with specific desired properties, such as enhanced binding affinity to a biological target or specific physical properties for materials science applications. mdpi.com The AI can explore a vast chemical space to propose novel structures that a human chemist might not conceive. nih.gov

Furthermore, ML models can predict the outcome of chemical reactions with high accuracy, saving significant time and resources in the lab. bigchem.eu By training a model on known reactions involving azides and amines, researchers can predict the feasibility, yield, and optimal conditions for new, untested transformations of this compound. This predictive power is crucial for planning efficient synthetic routes and exploring novel reaction pathways. bigchem.eu AI is also being used to design novel catalysts, which could lead to the discovery of new and more efficient transformations for this compound. nih.govresearchgate.net

| AI/ML Application | Function | Impact on this compound Research |

| Generative Models | Design of novel molecules with desired properties. nih.govnih.gov | Rapid generation of new derivatives for drug discovery or materials science. |

| Predictive Reaction Modeling | Predicts the outcome and optimal conditions for chemical reactions. bigchem.eu | Accelerates the discovery of new synthetic pathways and reduces experimental costs. |

| Property Prediction | Predicts physical, chemical, and biological properties of molecules. researchgate.net | Enables high-throughput virtual screening of this compound derivatives. |

| Catalyst Design | Guides the design of new catalysts for specific chemical transformations. nih.gov | Discovery of novel catalysts for selective functionalization of this compound. |

Expansion into Advanced Materials Science and Supramolecular Chemistry

The unique structure of this compound makes it an ideal building block for creating advanced functional materials and complex supramolecular assemblies. In materials science, the azide group's ability to participate in click chemistry allows for the efficient and irreversible linking of molecules to polymer backbones or surfaces. researchgate.net This is particularly valuable for creating "smart" materials, such as stimulus-responsive polymers or hydrogels, where this compound can be used to attach sensing moieties or cross-linking agents.

In supramolecular chemistry, which involves the study of non-covalent interactions between molecules, this compound serves as a versatile linker. The azide group is a well-established ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials have applications in gas storage, catalysis, and sensing. The amine group can be used to form hydrogen bonds, directing the self-assembly of molecules into highly ordered, three-dimensional structures.

Future research will likely explore the use of this compound in creating novel two-dimensional (2D) materials. researchgate.net By functionalizing surfaces like graphene or MXenes with this compound, researchers can tune their electronic and mechanical properties for applications in electronics, energy storage, and catalysis. The combination of the amine's surface-anchoring capability and the azide's reactive handle opens up a vast design space for creating next-generation hybrid materials.

常见问题

Q. What controls are essential in azide-alkyne cycloaddition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。